![molecular formula C7H6ClN3S B12968311 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of chlorine and methyl groups in the structure enhances its chemical properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine typically involves the reaction of 2,5-dimethylthiazole with a chlorinating agent. One common method is the reaction of 2,5-dimethylthiazole with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-dimethylthiazole
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: Reflux
The reaction yields this compound as the main product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the compound can lead to the formation of different thiazolo[4,5-d]pyrimidine derivatives with varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can be further explored for their biological activities.
科学的研究の応用
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine: Known for its anticancer activity.
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione: Exhibits antibacterial properties.
Thiazolo[4,5-d]pyrimidine derivatives: Various derivatives with different substituents have been studied for their biological activities
Uniqueness
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for further research and development.
特性
分子式 |
C7H6ClN3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
7-chloro-2,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-9-6(8)5-7(10-3)11-4(2)12-5/h1-2H3 |
InChIキー |
MUFYNOOSBZZFJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






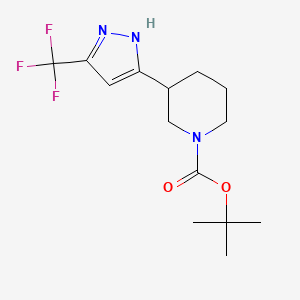
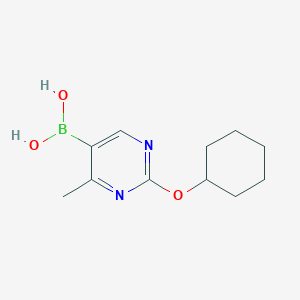
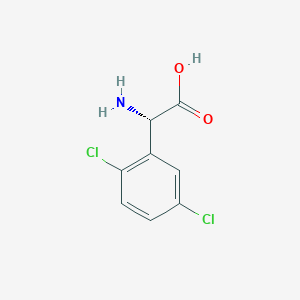
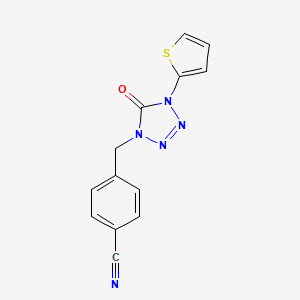


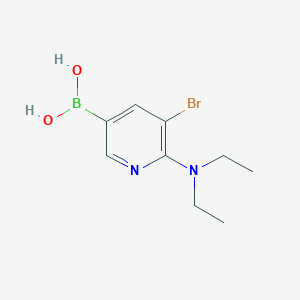

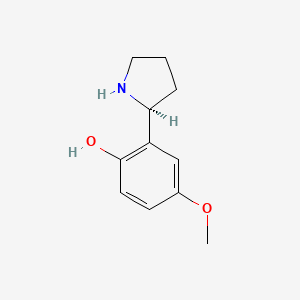
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
